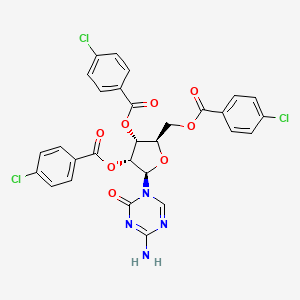
2',3',5'-Tri-O-(4-chlorobenzoyl) 5-Azacytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is a synthetic derivative of 5-Azacytidine, a nucleoside analog. This compound is primarily used in research settings, particularly in the fields of epigenetics and cancer biology. Its structure includes three 4-chlorobenzoyl groups attached to the 2’, 3’, and 5’ positions of the ribose sugar, which enhances its stability and cellular uptake.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine typically involves the protection of the hydroxyl groups of 5-Azacytidine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine are not well-documented, the general approach would involve large-scale synthesis using similar protection strategies. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine can undergo various chemical reactions, including:
Hydrolysis: The 4-chlorobenzoyl groups can be hydrolyzed under acidic or basic conditions to yield 5-Azacytidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorobenzoyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common nucleophiles include amines, thiols, and alcohols, with reactions often carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Hydrolysis: Produces 5-Azacytidine and 4-chlorobenzoic acid.
Substitution: Yields various substituted derivatives of 5-Azacytidine, depending on the nucleophile used.
Applications De Recherche Scientifique
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine is widely used in scientific research due to its enhanced stability and cellular uptake compared to 5-Azacytidine. Its applications include:
Epigenetics: Used to study DNA methylation and demethylation processes, as it can inhibit DNA methyltransferases.
Cancer Research: Investigated for its potential to reactivate tumor suppressor genes silenced by hypermethylation.
Drug Development: Serves as a lead compound for developing new epigenetic therapies.
Mécanisme D'action
The primary mechanism of action of 2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine involves its incorporation into DNA and RNA, where it inhibits DNA methyltransferases. This inhibition leads to hypomethylation of DNA, which can reactivate silenced genes, including tumor suppressor genes. The compound’s enhanced stability and cellular uptake allow for more effective inhibition of DNA methylation compared to 5-Azacytidine.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Azacytidine: The parent compound, less stable and with lower cellular uptake.
Decitabine (5-Aza-2’-deoxycytidine): Another nucleoside analog used in epigenetic research and cancer therapy.
Zebularine: A cytidine analog with similar applications in DNA methylation studies.
Uniqueness
2’,3’,5’-Tri-O-(4-chlorobenzoyl) 5-Azacytidine stands out due to its enhanced stability and improved cellular uptake, making it a more effective tool for research applications. Its unique structure allows for more efficient inhibition of DNA methyltransferases, providing a valuable advantage over similar compounds.
Propriétés
Formule moléculaire |
C29H21Cl3N4O8 |
|---|---|
Poids moléculaire |
659.9 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |
InChI |
InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22-,23-,24-/m1/s1 |
Clé InChI |
PDEGTVKZIHQCML-MOUTVQLLSA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


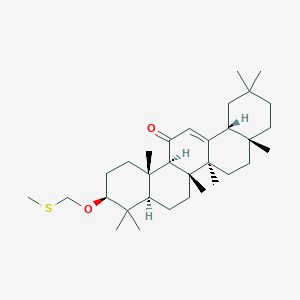

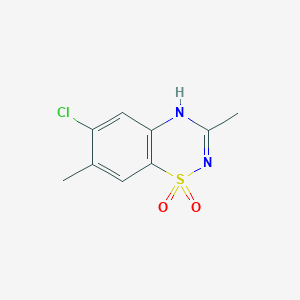
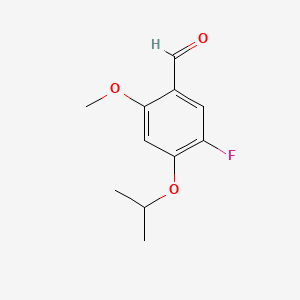
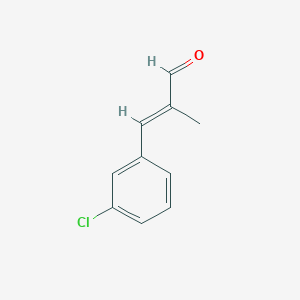
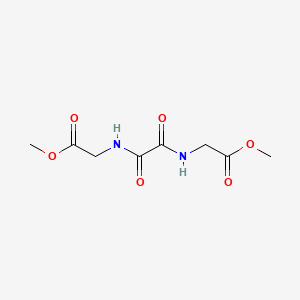
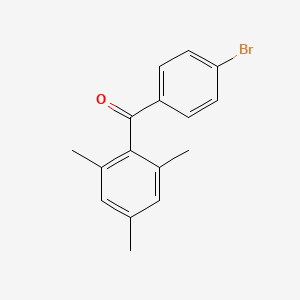
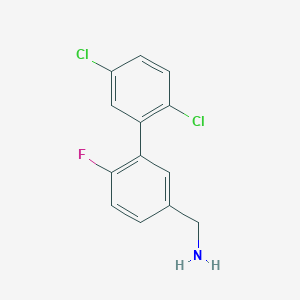

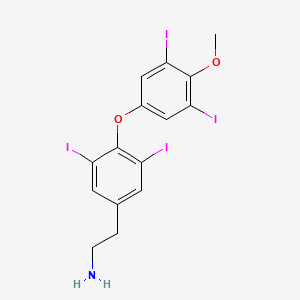



![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)
